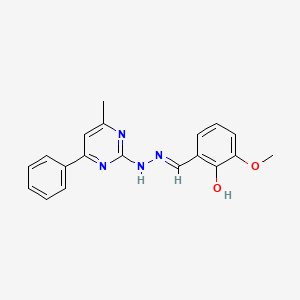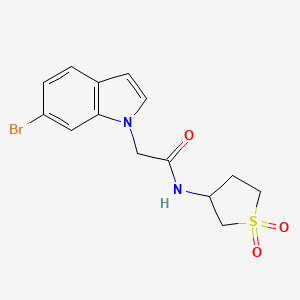![molecular formula C14H9ClN2O3S B6127189 N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide](/img/structure/B6127189.png)
N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide, also known as COTI-2, is a small molecule that has been studied for its potential as a cancer treatment. COTI-2 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide works by binding to and stabilizing the wild-type form of p53, a tumor suppressor protein that is commonly mutated in cancer cells. This stabilization leads to increased levels of functional p53, which can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide can induce apoptosis in a variety of cancer cell lines, including those that are resistant to traditional chemotherapy. Additionally, N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide has been shown to inhibit the growth and migration of cancer cells and to reduce the expression of genes that are involved in cancer cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide is its ability to induce apoptosis in cancer cells that are resistant to traditional chemotherapy. Additionally, N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide has been shown to have a low toxicity profile in preclinical studies. However, one limitation of N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide is its limited bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for the study of N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide. One area of interest is the development of combination therapies that include N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide and other cancer treatments. Additionally, further research is needed to determine the optimal dosing and administration of N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide in clinical settings. Finally, the potential use of N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide in other diseases, such as neurodegenerative disorders, is an area of ongoing research.
Métodos De Síntesis
The synthesis of N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide involves a multi-step process that begins with the reaction of 2-chlorobenzaldehyde with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with furfurylamine to form N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide.
Aplicaciones Científicas De Investigación
N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide has been studied for its potential as a cancer treatment, particularly in cancers that are resistant to traditional chemotherapy. Preclinical studies have shown that N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-furamide has been shown to inhibit the activity of mutant p53, a protein that is commonly found in cancer cells and contributes to their growth and survival.
Propiedades
IUPAC Name |
N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-9-4-1-2-5-10(9)17-12(18)8-21-14(17)16-13(19)11-6-3-7-20-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHPYTDKVWIDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NC(=O)C2=CC=CO2)S1)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-di-tert-butyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B6127118.png)
![(3-benzyl-1-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6127120.png)
![2-(1-methyl-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6127135.png)
![4-[(3-methylphenyl)sulfonyl]-4-phenyl-2-butanone](/img/structure/B6127140.png)

![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B6127147.png)


![1-(3,3-dimethylbutanoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6127160.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6127169.png)
![2-{1-(3-methoxybenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6127170.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6127179.png)
![2-[1-(4-fluorobenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6127184.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(4-methoxyphenyl)acetamide trifluoroacetate](/img/structure/B6127185.png)